![molecular formula C18H20O5 B14916593 Methyl 2-(2,4,5-trimethoxybenzyl)benzoate](/img/structure/B14916593.png)
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of a benzoate ester linked to a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate typically involves the esterification of 2-(2,4,5-trimethoxybenzyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-trimethoxybenzyl)benzoic acid.
Reduction: Formation of 2-(2,4,5-trimethoxybenzyl)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at different positions.
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine atoms.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of a benzyl group.
Uniqueness
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is unique due to the specific positioning of the methoxy groups and the presence of a benzyl group, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C18H20O5 |
---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
methyl 2-[(2,4,5-trimethoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C18H20O5/c1-20-15-11-17(22-3)16(21-2)10-13(15)9-12-7-5-6-8-14(12)18(19)23-4/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
CROGAJFGYPQSPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC2=CC=CC=C2C(=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.